molecular formula C12H20O2 B1589109 1-Ethylcyclohexyl methacrylate CAS No. 274248-09-8

1-Ethylcyclohexyl methacrylate

Cat. No. B1589109
M. Wt: 196.29 g/mol
InChI Key: ABUIKOPEGIZINI-UHFFFAOYSA-N
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Description

1-Ethylcyclohexyl methacrylate (ECHM) is a type of methacrylate monomer, a monofunctional acrylate monomer that is used in the synthesis of polymers and other materials. It is a colorless liquid with a faint odor and a low volatility. ECHM is used in a variety of industries, including the production of adhesives, coatings, elastomers, and plastics. It is also used in the production of polymers and other materials used in medical and industrial applications.

Scientific Research Applications

Application 1: Cold Flow Improver for Biodiesel Blends

  • Summary of the Application : Methacrylate copolymers, including 1-Ethylcyclohexyl methacrylate, are used as cold flow improvers for biodiesel blends. The poor cold flow property is a major obstacle in the utilization of high proportion biodiesel blends in engines .
  • Methods of Application : These copolymers are synthesized at various molar ratios by radical polymerization. The structures of the resulting copolymers are analyzed and characterized by FTIR, GPC, and 1H NMR .
  • Results or Outcomes : The cold filter plugging point (CFPP) and solid point (SP) of B20 biodiesel blend decreased to a varied extent after treatment with these copolymers. The greatest reduction on the CFPP and SP of B20 was by 18 °C and 25 °C respectively at 2000 ppm dosage .

Application 2: Versatile Material for Various Fields

  • Summary of the Application : Acrylate and methacrylate polymers, including 1-Ethylcyclohexyl methacrylate, are widely employed in several fields due to their versatility and easy derivatization routes .
  • Methods of Application : These polymers are synthesized and then used in various applications due to their useful characteristics like good biocompatibility, capping ability toward metal clusters, low price, potentially recyclability and reusability .
  • Results or Outcomes : These polymers have found applications in medical, electronic, food packaging and environmental remediation fields .

Application 3: Analog Semiconductor

  • Summary of the Application : 1-Ethylcyclohexyl methacrylate can be used as an analog semiconductor .
  • Results or Outcomes : The use of 1-Ethylcyclohexyl methacrylate as an analog semiconductor could potentially improve the performance of electronic devices .

Application 4: Light Emitting Diode (LED) and Solar Photovoltaic

  • Summary of the Application : 1-Ethylcyclohexyl methacrylate can be used in the production of light emitting diodes (LEDs) and solar photovoltaic cells .
  • Results or Outcomes : The use of 1-Ethylcyclohexyl methacrylate in these applications could potentially enhance the efficiency of LEDs and solar photovoltaic cells .

Application 5: Coating Material

  • Summary of the Application : 1-Ethylcyclohexyl methacrylate can be used as a coating material .
  • Results or Outcomes : The use of 1-Ethylcyclohexyl methacrylate as a coating material could potentially enhance the durability and longevity of the coated surfaces .

Application 6: Adhesive Material

  • Summary of the Application : 1-Ethylcyclohexyl methacrylate can be used as an adhesive material .
  • Results or Outcomes : The use of 1-Ethylcyclohexyl methacrylate as an adhesive material could potentially improve the bonding strength between the adhered surfaces .

properties

IUPAC Name

(1-ethylcyclohexyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h2,4-9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUIKOPEGIZINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCC1)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463687
Record name 1-ethylcyclohexyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylcyclohexyl methacrylate

CAS RN

274248-09-8
Record name 1-ethylcyclohexyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 ml flask was flushed with nitrogen to displace the air with nitrogen, and was charged with 43.0 g (0.5 mol) of methacrylic acid, 0.5 g (5 mmol) of sulfuric acid and 100 g of toluene. Separately 110.2 g (1.0 mol) of 1-ethylcyclohexene, prepared by the same procedures as described in Reference Example 3, was dissolved in 100 g of toluene. The obtained solution of 1-ethylcyclohexene in toluene was dropwise added to the content in the flask over a period of about 3 hours, while the content was maintained at a reaction temperature of about 30° C. Then the content was stirred for 15 hours at the same temperature. After completion of the reaction, the residual catalyst was neutralized by adding 40.0 g (50 mmol) of a 5% aqueous sodium hydroxide solution, and the neutralized liquid was washed with an aqueous saturated sodium chloride solution. The thus-obtained organic phase was subjected to column chromatography, and further, analyzed by NMR and mass spectrometry. Thus, 68.6 g (yield: 69.9%) of the object 1-ethylcyclohexyl methacrylate was obtained.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
0.5 g
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reactant
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100 g
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solvent
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110.2 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Li, Y Zhao, H Gao, D Wang, Z Miao, H Cao… - Liquid …, 2021 - Taylor & Francis
Polymer-dispersed liquid crystal (PDLC) is a possible active matrix transparent display technology due to its high transparency, good visibility, and low-power consumption. This paper …
Number of citations: 4 www.tandfonline.com
Z He, F Li, P Yu, Y Zhao, Y Zhao, Y Zhang… - … Crystals and Liquid …, 2022 - Taylor & Francis
In this paper, polymer-dispersed liquid crystal (PDLC) films of acrylate polymer systems were fabricated by polymerization-induced phase separation. It was a complex process involving …
Number of citations: 1 www.tandfonline.com

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